molecular formula C13H9FO2 B6372962 2-Fluoro-5-(2-formylphenyl)phenol, 95% CAS No. 1261917-98-9

2-Fluoro-5-(2-formylphenyl)phenol, 95%

Cat. No.: B6372962
CAS No.: 1261917-98-9
M. Wt: 216.21 g/mol
InChI Key: AZHCGXRLHOWAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-formylphenyl)phenol, 95% (2F5FP) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 2F5FP is used in a wide range of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

2-Fluoro-5-(2-formylphenyl)phenol, 95% is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. It is used in drug development as a substrate for the synthesis of various drugs, including anti-cancer drugs. In biochemistry, 2-Fluoro-5-(2-formylphenyl)phenol, 95% is used as a reagent in a variety of biochemical reactions. In physiology, 2-Fluoro-5-(2-formylphenyl)phenol, 95% is used to study the biochemical and physiological effects of various drugs and compounds.

Mechanism of Action

2-Fluoro-5-(2-formylphenyl)phenol, 95% acts as a substrate for various biochemical reactions. It is used as a reagent in a variety of biochemical reactions, including the synthesis of drugs and other compounds. 2-Fluoro-5-(2-formylphenyl)phenol, 95% can also act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and can be used to study the biochemical and physiological effects of various drugs and compounds.
Biochemical and Physiological Effects
2-Fluoro-5-(2-formylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It can also act as an antioxidant, which can help protect cells from damage caused by free radicals. In addition, 2-Fluoro-5-(2-formylphenyl)phenol, 95% can affect the levels of certain hormones, such as cortisol, in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-5-(2-formylphenyl)phenol, 95% in laboratory experiments is its high purity. It is available in a 95% pure form, which makes it ideal for use in a variety of biochemical and physiological experiments. In addition, 2-Fluoro-5-(2-formylphenyl)phenol, 95% is soluble in water, ethanol, and methanol, making it easy to use in a variety of experiments.
The main limitation of using 2-Fluoro-5-(2-formylphenyl)phenol, 95% in laboratory experiments is its high cost. It is an expensive compound, making it difficult to use in large-scale experiments. In addition, 2-Fluoro-5-(2-formylphenyl)phenol, 95% is a synthetic compound, and as such, it may not be suitable for use in some experiments that require natural compounds.

Future Directions

The future of 2-Fluoro-5-(2-formylphenyl)phenol, 95% is promising, as it is a versatile compound that can be used in a variety of scientific research applications. In drug development, it can be used as a substrate for the synthesis of various drugs, including anti-cancer drugs. In biochemistry, it can be used as a reagent in a variety of biochemical reactions. In physiology, it can be used to study the biochemical and physiological effects of various drugs and compounds. In addition, it can be used in the development of new drugs and compounds, as well as in the study of the biochemical and physiological effects of existing drugs and compounds.

Synthesis Methods

2-Fluoro-5-(2-formylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is a two-step synthesis, which involves the reaction of 2-fluoro-5-nitrophenol with formic acid in the presence of a base. In the first step, the nitro group is reduced to an amine group, which is then reacted with formic acid in the presence of a base to form 2-Fluoro-5-(2-formylphenyl)phenol, 95%. Other methods, such as the reaction of 2-fluoro-5-nitrophenol with formaldehyde, can also be used to synthesize 2-Fluoro-5-(2-formylphenyl)phenol, 95%.

Properties

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHCGXRLHOWAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684110
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-98-9
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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